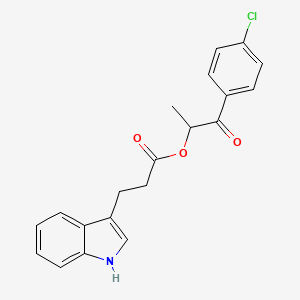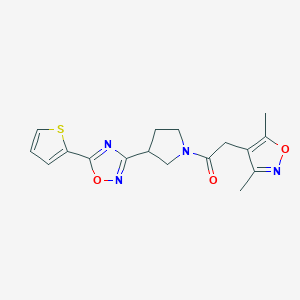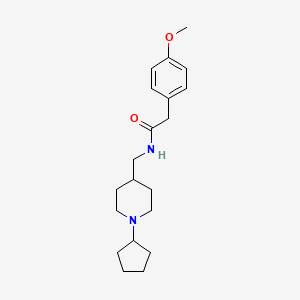![molecular formula C21H16N4O4S B2540691 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-09-7](/img/no-structure.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds with the structure similar to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves methods such as the Curtius Rearrangement, which is used to convert azide derivatives into ureas. This process facilitates the creation of new compounds, including those with quinazolinone frameworks, which have been characterized using NMR and X-ray crystallography for detailed structural analysis (Khouili et al., 2021).
Antimicrobial and Antifungal Activities
New compounds synthesized through processes involving urea derivatives have shown potential antimicrobial and antifungal activities. The exploration of quinazolinone derivatives, for instance, has led to the identification of compounds with significant antibacterial and antifungal properties, suggesting a promising avenue for the development of new therapeutic agents (Singh & Pandey, 2006).
Anticancer Properties
Urea and thiourea derivatives, especially those modified with halogens or allylic groups, have demonstrated cytotoxic effects against cancer cell lines in in vitro studies. The substitution of phenyl and benzoyl rings, as well as the addition of substituted aromatic rings and methyl or thiol groups, plays a crucial role in the compounds' activities against cancer. This indicates the potential of these derivatives in anticancer drug development, with specific analogues showing significant activity and promising as lead compounds (Dhokale, Thakar, & Bansode, 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds with structures similar to the queried compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase, indicating potential therapeutic applications for diseases where enzyme dysregulation is a factor. The design of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has led to the development of novel acetylcholinesterase inhibitors, showcasing the importance of optimizing the spacer length and conformational flexibility for enhancing inhibitory activities (Vidaluc et al., 1995).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide, followed by the addition of a carbodiimide to form the final product.", "Starting Materials": [ "2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole-5-carboxylic acid hydrazide", "carbodiimide" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Purification of the intermediate product by column chromatography.", "Step 3: Addition of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) to the purified intermediate product to form the final product, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the final product by recrystallization." ] } | |
CAS番号 |
942002-09-7 |
分子式 |
C21H16N4O4S |
分子量 |
420.44 |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H16N4O4S/c26-20(22-13-7-8-17-18(10-13)29-12-28-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-30-14/h1-10H,11-12H2,(H2,22,24,26) |
InChIキー |
WSQQJFYAHNUMNQ-LYBHJNIJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CS5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)


![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)


![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)
![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)
![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)